

Cycloheptanecarboxylic acid CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cycloheptanecarboxylic acid**

Cat. No.: **B072192**

[Get Quote](#)

An In-depth Technical Guide to **Cycloheptanecarboxylic Acid**

CAS Number: 1460-16-8

This technical guide provides a comprehensive overview of **Cycloheptanecarboxylic acid**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, outlines a general experimental protocol for its synthesis, discusses its applications, and provides essential safety and handling information.

Physicochemical Properties

Cycloheptanecarboxylic acid, also known as cycloheptanoic acid, is a saturated fatty acid with a seven-carbon ring structure.^{[1][2]} Its chemical structure consists of a cycloheptane ring bonded to a carboxylic acid functional group.^{[1][3]} It typically appears as a clear, colorless liquid or a white crystalline powder.^{[1][2][4]}

The key physicochemical data for **Cycloheptanecarboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	1460-16-8	[1][5][6][7]
Molecular Formula	C8H14O2	[1][5][6][7]
Molecular Weight	142.20 g/mol	[1][5][6][7]
Melting Point	71°C to 98°C	[1][5]
Boiling Point	262.6°C at 760 mmHg; 135-138°C at 9-12 mmHg	[1][4][5]
Density	~1.04 g/cm³ at 20-25°C	[1][4][5][8]
Flash Point	>110°C	[1][5]
pKa	4.82 (predicted)	[1][8]
Solubility	Sparingly soluble in water (2.4 g/L at 25°C); Soluble in organic solvents like ethanol and ether.	[2][8]
Appearance	Clear colorless liquid or white crystalline powder.	[1][2][4]

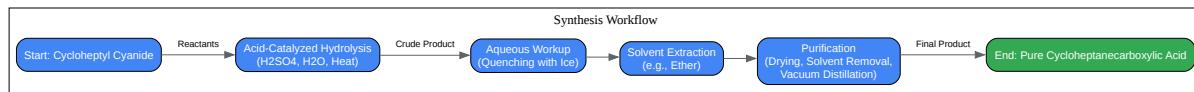
Synthesis and Experimental Protocols

Cycloheptanecarboxylic acid serves as a versatile building block in organic synthesis.[1] One common route for the synthesis of cycloalkanecarboxylic acids is through the hydrolysis of the corresponding nitrile. Below is a generalized experimental protocol for such a synthesis.

Generalized Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol describes a general method for the preparation of **cycloheptanecarboxylic acid** from cycloheptyl cyanide.

Materials:


- Cycloheptyl cyanide

- Concentrated sulfuric acid
- Water
- Ether (or other suitable organic solvent)
- Anhydrous magnesium sulfate or sodium sulfate
- Ice

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to cycloheptyl cyanide while cooling the flask in an ice bath to manage the exothermic reaction.
- Hydrolysis: Slowly add water through the dropping funnel to the reaction mixture. After the initial addition, the mixture is heated to reflux to drive the hydrolysis to completion. The disappearance of the oily nitrile layer indicates the reaction is complete.[9]
- Workup: Cool the reaction mixture to room temperature and then in an ice bath. Carefully pour the cooled mixture over crushed ice.[9]
- Extraction: The aqueous solution is then extracted multiple times with a suitable organic solvent, such as ether, to isolate the carboxylic acid.[9]
- Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9]
- Purification: The crude **Cycloheptanecarboxylic acid** can be further purified by distillation under reduced pressure.[9]

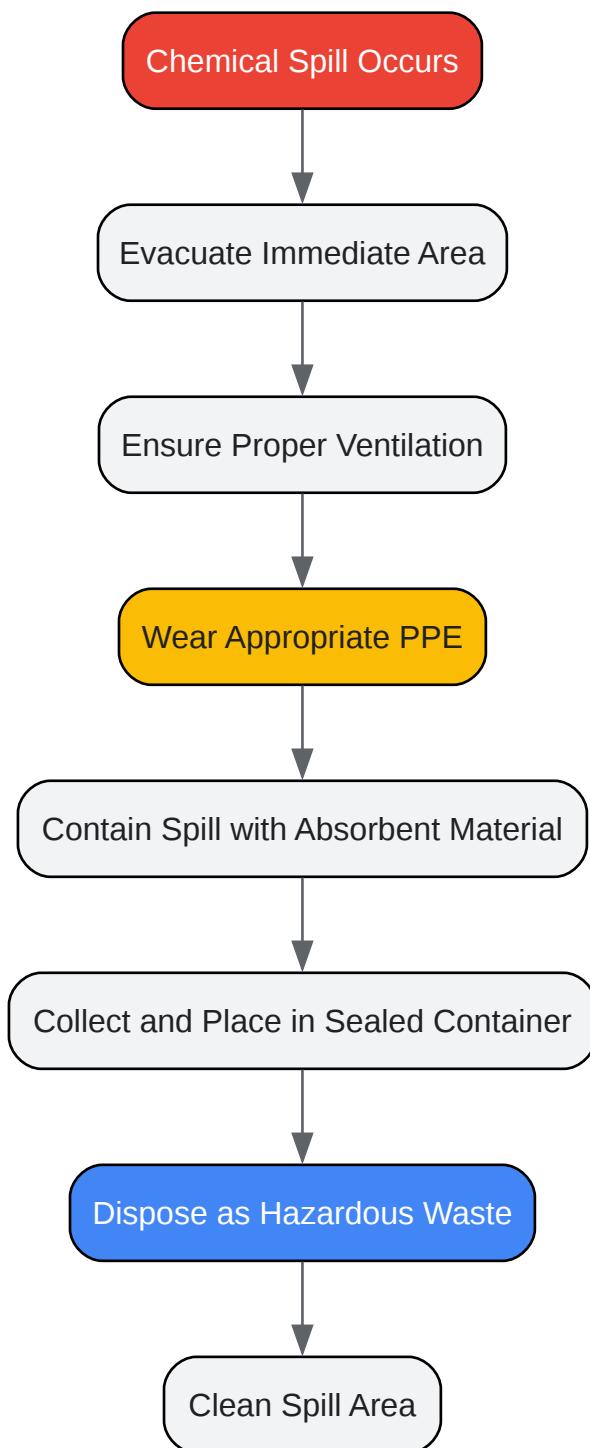
Below is a conceptual workflow for the synthesis of **Cycloheptanecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Cycloheptanecarboxylic acid**.

Applications in Research and Drug Development

Cycloheptanecarboxylic acid is a valuable intermediate in several industrial and research applications.


- **Pharmaceutical Intermediate:** It is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).^{[1][3]} The cycloheptane scaffold can influence the pharmacokinetic properties, stability, and biological activity of drug molecules.^[3] The carboxylic acid functional group is often a key pharmacophore in many drugs or can be readily converted to other functional groups.^[10]
- **Organic Synthesis:** Its unique seven-membered ring and reactive carboxylic acid group make it a versatile starting material for the synthesis of more complex organic molecules.^{[1][3]} It can be used to produce compounds like cycloheptanol, cycloheptanone, and various esters and amides.^[2]
- **Agrochemicals:** The structural features of **cycloheptanecarboxylic acid** can be modified to develop new crop protection agents with specific herbicidal or pesticidal properties.^[3]
- **Material Science:** It can be incorporated as a monomer in the synthesis of polymers such as polyesters and polyamides, potentially modifying the physical and chemical properties of the resulting materials.^{[2][3]}

Safety and Handling

Cycloheptanecarboxylic acid is considered a hazardous chemical and requires careful handling.[2]

- Hazards: It may cause skin, eye, and respiratory tract irritation.[8][11][12] Ingestion can be harmful.[8]
- Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
- Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[5][11] Avoid contact with skin and eyes.[8]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][5][11]
- First Aid: In case of skin contact, wash immediately with soap and plenty of water.[5][8] For eye contact, rinse cautiously with water for several minutes.[5][8] If inhaled, move the person to fresh air.[5][8][11] If swallowed, rinse the mouth with water and seek medical attention.[5][8]

The logical relationship for handling a chemical spill is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Chemical spill response workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Cycloheptanecarboxylic acid | 1460-16-8 [chemicalbook.com]
- 5. Cycloheptanecarboxylic acid | CAS#:1460-16-8 | Chemsric [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. guidechem.com [guidechem.com]
- 8. Cycloheptanecarboxylic acid(1460-16-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Cycloheptanecarboxylic acid | C8H14O2 | CID 15091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cycloheptanecarboxylic acid CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072192#cycloheptanecarboxylic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com